(2R)-1-N,2-N-dibenzylpropane-1,2-diamine
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Overview
Description
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine is an organic compound characterized by the presence of two benzyl groups attached to a propane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. One common method involves the use of borane or borane complexes to achieve selective reduction . The reaction conditions often require low temperatures and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production
Mechanism of Action
The mechanism of action of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-dibromobutane: A stereoisomer with different functional groups.
(1R,2R)-1,2-diaminocyclohexane: Another diamine with a different backbone structure
Uniqueness
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine is unique due to its specific stereochemistry and the presence of two benzyl groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
75040-70-9 |
---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-15(19-14-17-10-6-3-7-11-17)12-18-13-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3/t15-/m1/s1 |
InChI Key |
NADLSYHUPNECSA-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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